AP-503 vs. Endogenous Agonist pGPR133: 1,000,000-Fold Higher cAMP Induction Potency in Primary Osteoblasts
In primary osteoblasts differentiated from bone marrow mesenchymal stromal cells (BM-MSCs), AP-503 induced significant cAMP accumulation at 1 nM, while the GPR133 Stachel-derived peptide agonist pGPR133 required a 1 mM concentration to achieve comparable cAMP levels [1]. The 1,000,000-fold potency advantage of AP-503 relative to the endogenous tethered agonist makes it the only practical chemical probe for studying GPR133-mediated cAMP signaling in osteoblast assays that cannot tolerate millimolar peptide concentrations.
| Evidence Dimension | Cellular cAMP accumulation potency |
|---|---|
| Target Compound Data | AP-503: Significant cAMP increase at 1 nM and 100 nM concentrations |
| Comparator Or Baseline | pGPR133 (Stachel-derived peptide): Comparable cAMP elevation requires 1 mM |
| Quantified Difference | ~1,000,000-fold lower effective concentration for AP-503 vs. pGPR133 |
| Conditions | WT primary osteoblasts differentiated from BM-MSCs and MC3T3 cells; cAMP assay with IBMX; GPR133/ADGRD1 knockout cells used as negative control |
Why This Matters
Procurement of AP-503 over peptide-based alternatives ensures sub-nanomolar sensitivity in cAMP assays, reducing cost and handling complexity associated with millimolar peptide use.
- [1] Gao Y, Finke C, Müller A, et al. The mechanosensitive adhesion G protein-coupled receptor 133 (GPR133/ADGRD1) enhances bone formation. Signal Transduct Target Ther. 2025;10:199. doi:10.1038/s41392-025-02291-y. (Fig. 3a and Results section 'GPR133/Adgrd1 governs osteoblast differentiation…') View Source
